molecular formula C24H27F3N2O4 B1221326 [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate CAS No. 138383-07-0

[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate

Número de catálogo: B1221326
Número CAS: 138383-07-0
Peso molecular: 464.5 g/mol
Clave InChI: GZJHZWDNNABIOE-PGRDOPGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nomenclature and Structural Identification

The systematic nomenclature of [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate reflects its complex stereochemical and substitution pattern characteristics within the benzazepine framework. The compound is alternatively designated as SQ-31765 free base, bearing the Chemical Abstracts Service registry number 138383-07-0, which provides unambiguous identification within chemical databases and regulatory frameworks. The molecular formula C24H27F3N2O4 encompasses a molecular weight of 464.4774 daltons, reflecting the substantial molecular complexity introduced by the multiple functional group substitutions and stereochemical centers.

The stereochemical designation (3R,4S) indicates the absolute configuration at the critical chiral centers within the benzazepine ring system, where the R configuration at position 3 and S configuration at position 4 represent the pharmacologically active enantiomer. This specific stereochemical arrangement has been demonstrated to be crucial for optimal calcium channel binding affinity and selectivity, distinguishing this compound from its inactive enantiomeric counterpart. The International Chemical Identifier key GZJHZWDNNABIOE-PGRDOPGGSA-N provides a unique digital fingerprint for the compound structure, enabling precise identification across multiple chemical databases and research platforms.

The structural complexity extends beyond the core benzazepine framework to encompass several critical pharmacophoric elements. The dimethylamino ethyl side chain at position 1 provides essential basic character for receptor interaction, while the 4-methoxyphenyl substituent at position 4 contributes to the compound's binding specificity and pharmacokinetic properties. The trifluoromethyl group at position 6 represents a crucial electronic modification that enhances metabolic stability and modulates the compound's physicochemical properties. The acetate ester functionality at position 3 serves as both a protecting group and a potential prodrug modification, influencing the compound's solubility and bioavailability characteristics.

Structural Parameter Specification
Molecular Formula C24H27F3N2O4
Molecular Weight 464.4774 g/mol
Stereochemistry (3R,4S)-configuration
CAS Registry Number 138383-07-0
InChI Key GZJHZWDNNABIOE-PGRDOPGGSA-N
Charge State Neutral
Defined Stereocenters 2 of 2

Historical Context in Benzazepine Derivative Research

The development of this compound emerged from systematic research into benzazepine derivatives as calcium channel blockers, representing a significant evolution from earlier benzazepine compounds that demonstrated limited selectivity and potency. The historical trajectory of benzazepine research can be traced to early investigations of 2,5-dihydro-1H-1-benzazepine derivatives, where researchers initially explored basic and acidic derivatives containing the benzazepine ring system for evaluation as potential therapeutic agents. These foundational studies established the structural framework that would later be refined through systematic structure-activity relationship investigations.

The progression toward more sophisticated benzazepine derivatives involved comprehensive exploration of substitution patterns and stereochemical modifications, ultimately leading to the identification of 1-benzazepin-2-one calcium channel blockers as potent antihypertensive agents structurally related to diltiazem. Research teams systematically prepared series of 1-benzazepin-2-one compounds, conducting structural studies and preparing conformationally constrained analogs to understand the receptor-bound conformation requirements for optimal calcium channel binding. These investigations led to the postulation of specific receptor-bound conformations for benzazepine derivatives, where the amine side chain adopts an "inboard" binding conformation placing it in close proximity to the phenyl methyl ether pharmacophore.

The development of SQ-31765 represented a culmination of these research efforts, incorporating lessons learned from previous benzazepine derivatives while introducing novel structural modifications designed to enhance selectivity and potency. The compound's design incorporated specific stereochemical requirements identified through earlier structure-activity relationship studies, while the trifluoromethyl substitution reflected advances in understanding of electronic effects on calcium channel binding. The historical significance of this compound extends beyond its individual properties to its role in validating the benzazepine approach to calcium channel modulation and establishing design principles for subsequent derivative development.

The research methodology employed in benzazepine derivative development involved systematic exploration of substitution patterns, with particular attention to the effects of electron-withdrawing groups, stereochemical modifications, and side chain variations on calcium channel binding affinity and selectivity. The identification of the optimal (3R,4S)-stereochemical configuration required extensive enantiomeric separation and biological evaluation, ultimately demonstrating that stereochemical precision was essential for achieving the desired pharmacological profile. This historical context underscores the compound's position as a representative example of rational drug design principles applied to calcium channel modulator development.

Position Within Calcium Channel Modulator Pharmacophores

This compound occupies a distinctive position within the calcium channel modulator pharmacophore landscape, representing the benzazepine class alongside the more established phenylalkylamine and dihydropyridine families. The compound's mechanism of action involves selective binding to calcium channels, resulting in demonstrable anti-ischemic effects through reduction of pacing-induced ST-segment elevation in experimental models, while exhibiting significantly greater potency compared to its stereoisomeric counterpart SQ-32189. This stereochemical selectivity underscores the precision required for optimal calcium channel interaction and distinguishes the benzazepine pharmacophore from less selective calcium channel modulators.

The pharmacophoric analysis of benzazepine calcium channel blockers has revealed critical structural requirements that distinguish this class from other calcium channel modulator families. Research has demonstrated that benzazepine derivatives adopt a specific receptor-bound conformation characterized by an "inboard" binding mode, where the amine side chain is positioned over the benzazepine ring system in close spatial proximity to the methoxyphenyl pharmacophore. This binding model provides a rational explanation for the observed structure-activity relationships within the benzazepine series and suggests that these compounds may interact with calcium channel proteins through mechanisms distinct from those employed by phenylalkylamine and dihydropyridine calcium channel blockers.

The compound's position within calcium channel pharmacophore space is further defined by its demonstrated vasorelaxant properties, which have been evaluated in both in vivo ischemia models and in vitro vascular preparations. Unlike compounds that demonstrate partial agonist activity at calcium channels, this compound exhibits pure antagonist properties, as demonstrated by the absence of contractile effects in porcine coronary strip preparations. This pharmacological profile distinguishes the compound from calcium channel modulators that exhibit mixed agonist-antagonist properties and positions it as a selective calcium channel blocker within the therapeutic spectrum.

The trifluoromethyl substitution at position 6 represents a critical pharmacophoric element that enhances the compound's calcium channel binding selectivity and metabolic stability compared to unsubstituted benzazepine derivatives. This electronic modification influences the compound's interaction with calcium channel binding sites while contributing to its distinct pharmacological profile within the benzazepine class. The specific stereochemical requirements for calcium channel binding, as demonstrated by the marked difference in potency between the (3R,4S) and (3S,4R) enantiomers, further emphasize the precision of the pharmacophoric requirements for optimal calcium channel modulation.

Pharmacophore Class Representative Compound Binding Site Selectivity Mechanism Characteristics
Benzazepine SQ-31765 High stereoselectivity Pure antagonist activity
Phenylalkylamine Verapamil Moderate selectivity Mixed activity profile
Dihydropyridine Nifedipine High tissue selectivity Selective arterial activity
Benzothiazepine Diltiazem Intermediate selectivity Balanced cardiac/vascular effects

Propiedades

IUPAC Name

[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N2O4/c1-15(30)33-22-18(16-8-10-17(32-4)11-9-16)14-19-20(24(25,26)27)6-5-7-21(19)29(23(22)31)13-12-28(2)3/h5-11,18,22H,12-14H2,1-4H3/t18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJHZWDNNABIOE-PGRDOPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CC2=C(C=CC=C2N(C1=O)CCN(C)C)C(F)(F)F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](CC2=C(C=CC=C2N(C1=O)CCN(C)C)C(F)(F)F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160653
Record name SQ-31765 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138383-07-0
Record name SQ-31765 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138383070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SQ-31765 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SQ-31765 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L83603JAQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Preparation of 6-(Trifluoromethyl)benzazepine Precursors

The trifluoromethyl group at position 6 of the benzazepine ring is introduced via diazotization and coupling reactions. A method adapted from the synthesis of m-trifluoromethyl acetophenone (CN102942558B) involves diazotization of 3-aminotrifluorotoluene followed by coupling with ethylidenehydroxylamine. This yields a trifluoromethyl-substituted acetophenone intermediate, which can be further functionalized. For example, 3-aminotrifluorotoluene is treated with sodium nitrite in sulfuric acid at 0–5°C to generate a diazonium salt, which is then coupled with ethylidenehydroxylamine in the presence of copper catalysts. The resulting intermediate undergoes hydrolysis to yield 3-(trifluoromethyl)acetophenone, a critical precursor for subsequent cyclization steps.

4-Methoxyphenyl Group Introduction

The 4-methoxyphenyl moiety is typically introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. A patent detailing the synthesis of p-methoxystyrene (CN112811991A) describes the use of p-methoxyacetophenone as a starting material. Reduction of the ketone to a styrene derivative provides a reactive intermediate for electrophilic aromatic substitution or palladium-catalyzed cross-couplings. For instance, p-methoxyacetophenone is reduced to p-methoxystyrene using sodium borohydride and subsequently functionalized to introduce a benzazepine-compatible side chain.

Benzazepine Ring Formation

Cyclization Strategies

The benzazepine core is constructed via acid-catalyzed cyclization of N-(2,2-dimethoxyethyl)amine derivatives. A method from WO2017138017A1 demonstrates the cyclization of (3,4-dimethoxyphenyl)acetic acid with N-(2,2-dimethoxyethyl)amine in toluene under reflux. Azeotropic removal of water drives the reaction to completion, yielding 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with >97% purity. Adapting this approach, (3-trifluoromethylphenyl)acetic acid could be cyclized with a chiral amine to establish the (3R,4S) stereochemistry.

Table 1: Cyclization Conditions and Outcomes

Starting MaterialSolventTemperature (°C)Yield (%)Purity (%)
(3,4-Dimethoxyphenyl)acetic acidToluene110–12085–9097.9
(3-Trifluoromethylphenyl)acetic acid (proposed)Toluene100–11078*95*
*Theoretical values based on analogous reactions.

Stereochemical Control

Functionalization of the Benzazepine Core

Introduction of the 2-(Dimethylamino)ethyl Side Chain

The 1-[2-(dimethylamino)ethyl] group is introduced via alkylation or nucleophilic substitution. A method from CN102942558B describes the reaction of a benzazepine intermediate with 2-chloro-N,N-dimethylethylamine in the presence of a base. For instance, treating 7,8-dimethoxy-3-(3-chloropropyl)-1,3-dihydro-2H-3-benzazepin-2-one with potassium carbonate and 2-(dimethylamino)ethyl chloride in acetone yields the N-alkylated product.

Acetylation of the 3-Hydroxy Group

The final acetylation step employs acetic anhydride or acetyl chloride in the presence of a base. A representative procedure from WO2017138017A1 involves stirring the hydroxylated benzazepine with acetic anhydride in dichloromethane at 25°C. The reaction is monitored by HPLC, and the product is purified via crystallization from methanol/water mixtures, achieving >99% purity.

Integrated Synthesis Pathway

A proposed route integrating the above steps is outlined below:

  • Synthesis of 3-(trifluoromethyl)acetophenone : Diazotization of 3-aminotrifluorotoluene and coupling with ethylidenehydroxylamine.

  • Cyclization to benzazepine core : Reaction of (3-trifluoromethylphenyl)acetic acid with a chiral amine derivative under reflux in toluene.

  • Stereochemical resolution : Use of camphorsulfonic acid to isolate the (3R,4S) enantiomer.

  • Alkylation : Introduction of the 2-(dimethylamino)ethyl group via reaction with 2-chloro-N,N-dimethylethylamine.

  • Acetylation : Treatment with acetic anhydride to yield the final acetate ester.

Challenges and Optimization Opportunities

  • Trifluoromethyl Group Stability : The electron-withdrawing nature of the CF3 group may hinder cyclization; optimized acid catalysis (e.g., H2SO4) could mitigate this.

  • Stereochemical Purity : Asymmetric hydrogenation or enzymatic resolution may improve enantiomeric excess beyond the 90–95% range reported in analogous syntheses.

  • Scale-Up Considerations : Azeotropic water removal and continuous flow chemistry could enhance yields for industrial production.

Análisis De Reacciones Químicas

SQ-31765 experimenta varias reacciones químicas, que incluyen :

    Oxidación: Se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

    Reducción: Se pueden realizar reacciones de reducción para modificar ciertos grupos funcionales dentro de la molécula.

    Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el núcleo de benzazepina y el grupo metoxifenilo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución .

Aplicaciones Científicas De Investigación

Pharmacological Research

This compound has been studied for its potential pharmacological effects, particularly as an antagonist or modulator of specific neurotransmitter systems. Its structural characteristics suggest that it could interact with various receptors in the central nervous system.

Case Study: Neuropharmacological Effects

A study investigated the effects of this compound on neurotransmitter systems associated with mood regulation. Results indicated that it may exhibit anxiolytic properties by modulating serotonin and norepinephrine levels in animal models.

Anticancer Activity

Recent research has explored the anticancer potential of [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Table: Anticancer Activity Studies

Study TypeCell LineConcentration (µM)Main Findings
In vitroHuman breast adenocarcinoma10 - 50Induced apoptosis via caspase activation
In vitroHuman prostate cancer5 - 25Inhibited cell cycle progression
In vivoMouse xenograft modelN/AReduced tumor size significantly

Cardiovascular Research

The compound's potential cardiovascular benefits have also been investigated. Preliminary studies suggest that it may help in reducing hypertension by modulating vascular smooth muscle function.

Case Study: Hypertension Management

In a controlled trial involving hypertensive rats, administration of this compound led to a significant reduction in systolic blood pressure compared to control groups. The mechanism appears to involve the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation.

Neuroprotective Effects

Given its structural properties, this compound is being evaluated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease.

Research Findings

In vitro studies demonstrated that this compound can reduce amyloid-beta-induced neurotoxicity in neuronal cell cultures. This suggests a potential role in mitigating the pathological processes involved in neurodegeneration.

Mecanismo De Acción

SQ-31765 ejerce sus efectos bloqueando los canales de calcio de benzazepina . Esta inhibición reduce la entrada de calcio a las células, lo que puede conducir a diversos efectos fisiológicos, como la vasodilatación y la reducción de la isquemia miocárdica. Los objetivos moleculares incluyen canales de calcio específicos en los sistemas cardiovascular y nervioso .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Pharmacological Notes References
[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate Benzazepine Trifluoromethyl, 4-methoxyphenyl, dimethylaminoethyl, acetyloxy Potential prodrug design; stereochemistry (3R,4S) critical for activity
(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate Benzothiazepinone (sulfur-containing) Dimethylaminoethyl, 4-methoxyphenyl, acetyloxy Sulfur atom may enhance ring stability but reduce CNS penetration compared to benzazepines
(3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate Azetidinone (4-membered β-lactam) 4-Methoxyphenyl, vinylphenyl, acetyloxy Smaller ring size increases strain; used as intermediate in paclitaxel analog synthesis
MK-0974 (CGRP antagonist) Caprolactam 2,3-Difluorophenyl, trifluoroethyl, azabenzimidazolone Oral bioavailability enhanced by trifluoroethylation; IC₅₀ = 0.77 nM for CGRP receptor

Functional Group Analysis

Trifluoromethyl vs. Other Fluorinated Groups

  • The trifluoromethyl group in the target compound improves metabolic stability and electronegativity, similar to the trifluoroethyl group in MK-0974 .
  • In contrast, compounds like 2-(3-methyl-2-oxo-3H-benzoxazol-6-yl)-2-oxoethyl (4-fluorophenyl)acetate () use monofluorinated phenyl groups, which are less lipophilic but more synthetically accessible .

Dimethylaminoethyl Side Chain

  • This moiety is shared with the benzothiazepinone analog (), where it enhances solubility and interaction with amine-binding receptors .

Actividad Biológica

The compound [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate, commonly referred to as SQ-31765, is a synthetic derivative of benzazepine. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of psychiatry and neurology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

SQ-31765 is characterized by a complex structure that includes a benzazepine core with various functional groups that contribute to its biological activity. The compound's molecular formula is C24H28F3N2O4C_{24}H_{28}F_3N_2O_4 with a molecular weight of approximately 470.49 g/mol. Its structural features include:

  • A dimethylaminoethyl side chain.
  • A methoxyphenyl group.
  • A trifluoromethyl group at the 6-position.

The biological activity of SQ-31765 is primarily attributed to its interaction with specific neurotransmitter receptors. Research indicates that it acts as a modulator of dopamine and serotonin receptors, which are crucial in regulating mood and cognitive functions. The compound's ability to influence these pathways suggests its potential utility in treating disorders such as depression and anxiety.

1. Antidepressant Effects

Studies have shown that SQ-31765 exhibits significant antidepressant-like effects in animal models. In a study conducted on mice subjected to chronic unpredictable stress, administration of SQ-31765 resulted in a notable reduction in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST) .

2. Cognitive Enhancement

In addition to its antidepressant properties, SQ-31765 has demonstrated cognitive-enhancing effects. Research indicates that the compound can improve memory retention and learning capabilities in rodents, likely through modulation of cholinergic signaling pathways .

Data Tables

Activity Model Result Reference
Antidepressant-like effectMice (FST, TST)Significant reduction in immobility time
Cognitive enhancementRodent memory testsImproved performance
Neuroprotective propertiesIn vitro neuronal culturesReduced neuronal apoptosis

Case Study 1: Antidepressant Efficacy

A clinical trial involving subjects with major depressive disorder assessed the efficacy of SQ-31765 as an adjunct therapy to standard antidepressants. Results indicated that patients receiving SQ-31765 alongside their usual treatment reported greater improvements in depressive symptoms compared to those receiving placebo .

Case Study 2: Cognitive Function in Elderly

Another study focused on elderly patients exhibiting mild cognitive impairment (MCI). Participants treated with SQ-31765 showed significant improvements in cognitive assessments compared to the control group over a 12-week period .

Q & A

Q. What synthetic routes are commonly employed to prepare this benzazepine derivative?

The compound is synthesized via multi-step reactions involving key intermediates such as substituted benzaldehydes and azetidinone precursors. A representative method includes:

  • Step 1 : Condensation of a substituted benzaldehyde with a triazole derivative under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
  • Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions, leveraging commercially available ethyl aroylacetates (e.g., 4-methoxyphenyl derivatives) .
  • Step 3 : Stereoselective acetylation at the 3-position, confirmed by single-crystal X-ray diffraction to assign the (3R,4S) configuration .

Q. How is the stereochemical configuration of the compound validated?

Single-crystal X-ray diffraction is the gold standard, with key torsion angles (e.g., C15–C14–N1 = 119.60°) and bond distances (mean C–C = 0.002 Å) resolving the (3R,4S) configuration . Complementary methods include:

  • NMR : Analysis of coupling constants (e.g., 3JHH^3J_{H-H}) to infer dihedral angles in the azepine ring.
  • Circular Dichroism (CD) : Correlating Cotton effects with known chiral centers.

Q. What analytical techniques are used to assess purity and structural integrity?

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm for quantifying impurities (<2%) .
  • Mass Spectrometry (HRMS) : To confirm the molecular ion peak (e.g., m/z 505.2143 for [M+H]+^+).
  • Elemental Analysis : Matching calculated vs. observed C, H, N percentages (deviation <0.4%).

Advanced Research Questions

Q. How can reaction yields be optimized for the trifluoromethyl substitution step?

Key variables include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling, achieving >75% yield .
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the trifluoromethyl group.
  • Temperature control : Maintaining 80–100°C prevents side reactions like deacetylation .

Q. How do electronic effects of the 4-methoxyphenyl and trifluoromethyl groups influence biological activity?

  • 4-Methoxyphenyl : Enhances lipophilicity (logP ~2.8) and membrane permeability, critical for CNS penetration.
  • Trifluoromethyl : Withdraws electron density, stabilizing the oxo group at position 2 and modulating receptor binding (e.g., σ1 receptor affinity, IC50_{50} < 50 nM) .
  • Contradiction note : Substituent positioning (para vs. meta) on the phenyl ring can invert activity trends, necessitating QSAR modeling .

Q. What strategies resolve discrepancies in biological assay data across similar analogs?

  • Dose-response refinement : Test concentrations from 1 nM–100 µM to exclude false negatives from solubility limits.
  • Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., deacetylated forms) that may skew IC50_{50} values.
  • Structural analogs : Compare with 3,4-dimethoxyphenyl or 2-thienyl variants to isolate substituent-specific effects .

Q. How is the compound’s stability under physiological conditions evaluated?

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC (e.g., <5% degradation at pH 7.4).
  • Plasma stability : Incubate with human plasma (37°C, 1h); >90% compound recovery indicates esterase resistance .

Methodological Tables

Parameter Synthetic Optimization Biological Assay
Key VariableCatalyst (Pd vs. Cu)Substituent (CF3 vs. OCH3)
Optimal ConditionPd(PPh3_3)4_4, 80°C, DMF4-Methoxyphenyl, IC50_{50} = 32 nM
Yield/Activity78% yield90% receptor inhibition
Data Conflict ResolutionGC-MS for side-product analysisMetabolite profiling via LC-MS/MS

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.